2-Bromo-4-(2,2-difluoropropoxy)aniline
Description
2-Bromo-4-(2,2-difluoropropoxy)aniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a 2,2-difluoropropoxy group at the 4-position of the benzene ring. This compound is structurally characterized by the electron-withdrawing effects of both bromine and the fluorinated alkoxy group, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-bromo-4-(2,2-difluoropropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO/c1-9(11,12)5-14-6-2-3-8(13)7(10)4-6/h2-4H,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPDDPMAOAUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)N)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-difluoropropoxy)aniline can be achieved through several synthetic routes. One common method involves the bromination of 4-(2,2-difluoropropoxy)aniline. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions may vary, but it generally requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Bromo-4-(2,2-difluoropropoxy)aniline may involve continuous processing techniques to ensure high yield and purity. The use of quaternary ammonium bromide catalysts in an inert solvent has been reported to enhance the efficiency of the bromination process . This method allows for the recycling of the catalyst and solvent, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2-difluoropropoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually performed in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in anhydrous solvents to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .
Scientific Research Applications
2-Bromo-4-(2,2-difluoropropoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-difluoropropoxy)aniline depends on its specific application. In chemical reactions, the bromine atom and the difluoropropoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Substituent Analysis :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (CF₃) in 2-Bromo-4-(trifluoromethyl)aniline exerts a stronger electron-withdrawing effect compared to difluoropropoxy (OCH(CF₂)CH₃) or difluoromethoxy (OCHF₂) groups. This enhances electrophilic substitution resistance but reduces nucleophilic reactivity .
Physical and Chemical Properties
Key Observations :
- Boiling Points : Brominated anilines with fluorine substituents (e.g., 2-Bromo-4-fluoroaniline) exhibit higher boiling points (~221°C) due to increased molecular polarity .
- Melting Points : Crystalline derivatives like 4-Bromo-2-fluoroaniline (mp 40–42°C) suggest moderate intermolecular forces, whereas bulkier alkoxy groups (e.g., propoxy) may lower melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
